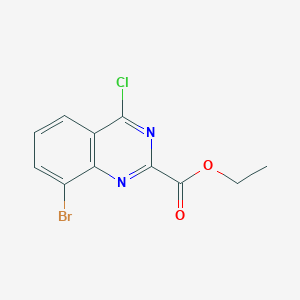![molecular formula C8H7BF4O3 B6594638 [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid CAS No. 1254118-45-0](/img/structure/B6594638.png)
[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Vue d'ensemble
Description
“[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid” is a type of organoboron compound. It is a part of the boronic acid family, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One of the common methods is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions . Another method involves the ipso-hydroxylation of arylboronic acids .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: CHF2CF2OC6H4COH . The molecule has a molecular weight of 222.14 .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be involved in the Suzuki–Miyaura coupling, a type of carbon–carbon bond-forming reaction . It can also undergo reactions with acyl and sulfonyl chlorides .
Physical And Chemical Properties Analysis
“this compound” has a refractive index of 1.46 and a density of 1.343 g/mL at 25 °C . It also has a boiling point of 227 °C .
Mécanisme D'action
Target of Action
The primary target of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
This makes it a valuable reagent in the Suzuki–Miyaura coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and tolerant of various functional groups . The compound is also relatively stable and environmentally benign .
Avantages Et Limitations Des Expériences En Laboratoire
[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several advantages for use in laboratory experiments, including its ability to inhibit the proteasome and activate the autophagy pathway, making it a valuable tool for the study of cellular processes. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several potential future directions for its use in scientific research, including its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. In addition, this compound may have applications in the study of cellular processes and the development of new drugs. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki-Miyaura coupling reaction, 4-bromoanisole is reacted with 4-(1,1,2,2-tetrafluoroethoxy)phenylboronic acid in the presence of a palladium catalyst and a base to form this compound. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoanisole with 4-(1,1,2,2-tetrafluoroethoxy)aniline in the presence of a palladium catalyst and a base to form this compound.
Applications De Recherche Scientifique
[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has been found to have various scientific research applications, including its use in the study of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
“[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid” may pose certain hazards. It has been classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .
Propriétés
IUPAC Name |
[4-(1,1,2,2-tetrafluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-7(11)8(12,13)16-6-3-1-5(2-4-6)9(14)15/h1-4,7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRVUWOVACPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C(F)F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223294 | |
| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254118-45-0 | |
| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254118-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



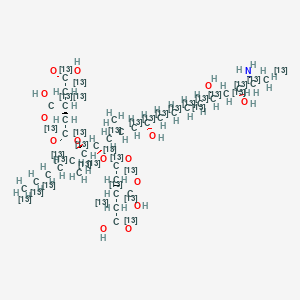
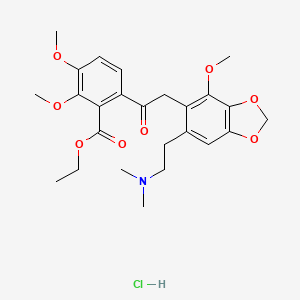
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
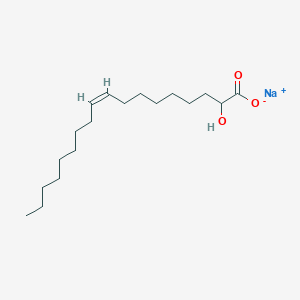

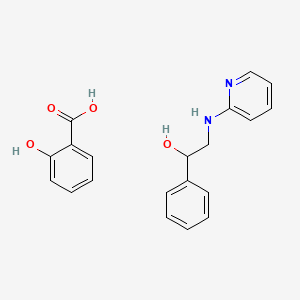
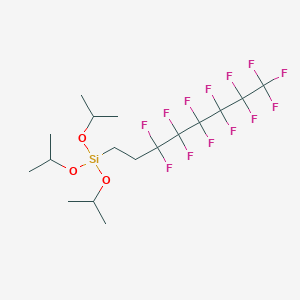
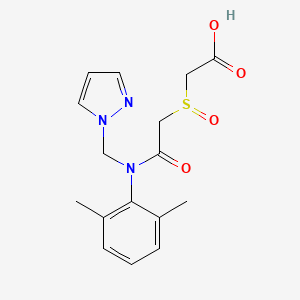
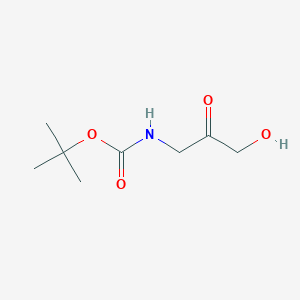
![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)


![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)
